molecular formula C9H10BrClN4 B6200919 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 2694729-53-6

1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B6200919
CAS No.: 2694729-53-6
M. Wt: 289.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where the triazole ring reacts with a suitable amine precursor.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding triazole ketones or carboxylic acids.

    Reduction: Formation of triazole alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1-[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
  • 1-[5-(2-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
  • 1-[5-(2-Iodophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Comparison:

  • Uniqueness: The presence of the bromophenyl group in 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride imparts unique chemical and biological properties compared to its analogs with different halogen substitutions. This uniqueness can influence its reactivity, solubility, and biological activity.

Properties

CAS No.

2694729-53-6

Molecular Formula

C9H10BrClN4

Molecular Weight

289.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.